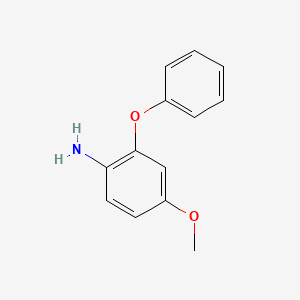

4-Methoxy-2-phenoxy-phenylamine

Description

4-Methoxy-2-phenoxy-phenylamine is a substituted aniline derivative characterized by a methoxy (-OCH₃) group at the 4-position and a phenoxy (-OPh) group at the 2-position of the benzene ring. Such compounds are pivotal in pharmaceuticals, agrochemicals, and materials science due to their electron-rich aromatic systems, which facilitate interactions in catalysis, drug design, and polymer synthesis .

Properties

Molecular Formula |

C13H13NO2 |

|---|---|

Molecular Weight |

215.25 g/mol |

IUPAC Name |

4-methoxy-2-phenoxyaniline |

InChI |

InChI=1S/C13H13NO2/c1-15-11-7-8-12(14)13(9-11)16-10-5-3-2-4-6-10/h2-9H,14H2,1H3 |

InChI Key |

SBTRJDQNOOGKKQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)N)OC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Diphenylamine Derivatives

4-Methoxydiphenylamine (CAS 1208-86-2)

- Structure : A diphenylamine core with a methoxy group at the 4-position.

- Molecular Formula: C₁₃H₁₃NO.

- Applications : Used in polymer stabilization and as a precursor for dyes .

- Key Difference: Lacks the 2-phenoxy substitution present in 4-Methoxy-2-phenoxy-phenylamine, reducing steric hindrance and altering electronic properties.

4-Methoxy-4'-methyldiphenylamine (CAS 39253-43-5)

- Structure : Features methoxy and methyl groups at the 4- and 4'-positions, respectively.

- Molecular Formula: C₁₄H₁₅NO.

- Applications : Explored in antioxidant formulations due to enhanced electron-donating capacity from dual substituents .

| Compound | Substituents | Molecular Formula | Key Applications |

|---|---|---|---|

| 4-Methoxydiphenylamine | 4-OCH₃ | C₁₃H₁₃NO | Polymer stabilizers |

| This compound (inferred) | 4-OCH₃, 2-OPh | C₁₃H₁₃NO₂* | Likely catalytic intermediates |

*Inferred formula based on structural analogs.

Phenoxyethylamine Derivatives

2-(4-Amino-3-methylphenoxy)ethylamine (CAS 201853-04-5)

- Structure: Ethylamine chain linked to a 4-amino-3-methylphenoxy group.

- Molecular Formula : C₉H₁₄N₂O.

- Applications : Intermediate in bioactive molecule synthesis, such as kinase inhibitors .

2-(2-Methoxy-4-methylphenoxy)-5-(trifluoromethyl)-phenylamine (CAS 937596-56-0)

Substituted Benzeneethanamines

2-(4-Hydroxy-3-methoxyphenyl)-ethylamine hydrochloride

N-Methyl-2-(4-methoxyphenyl)ethylamine

- Structure : N-methylated ethylamine with a 4-methoxyphenyl group.

- Molecular Formula: C₁₀H₁₅NO.

- Applications : Serotonergic pathway studies and psychotropic drug development .

Physicochemical Property Trends

- Solubility: Methoxy and phenoxy groups enhance hydrophobicity compared to hydroxy-substituted analogs (e.g., tyramine derivatives in ).

- Stability : Trifluoromethyl groups (as in CAS 937596-56-0) improve thermal and metabolic stability, whereas ethylamine chains (e.g., CAS 201853-04-5) may increase susceptibility to oxidation .

- Electronic Effects : Electron-donating methoxy groups increase aromatic ring reactivity, critical in electrophilic substitution reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.